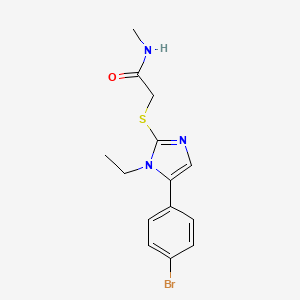![molecular formula C18H18ClN3O3S2 B2487806 N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252908-08-9](/img/structure/B2487806.png)
N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound likely involved in pharmaceutical research, given its complex structure which includes a thieno[3,2-d]pyrimidin-2-yl moiety, indicative of potential biological activity. Research on similar compounds has focused on understanding their synthesis, molecular structure, chemical reactions, and properties to explore their applicability in various therapeutic areas.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidine derivatives often involves multi-step chemical reactions starting from simple precursors, through processes like condensation, cyclization, and substitution reactions. A study by Rehman et al. (2013) outlined the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, emphasizing the role of DMF and NaH in facilitating the final steps to obtain target compounds with confirmed structures via NMR, IR, and mass spectral data (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has been elucidated using crystallography and spectroscopy. Subasri et al. (2016, 2017) provided insights into the crystal structures of related compounds, revealing a folded conformation around the thioacetamide bridge and the inclination of the pyrimidine ring to the benzene ring, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactivity studies on analogous structures have shown that compounds containing the thieno[3,2-d]pyrimidine scaffold undergo various reactions, including acetylation, formylation, and reactions with primary and heterocyclic amines. Farouk et al. (2021) investigated the chemical behavior of a related N-pyrimidinylacetamide derivative, highlighting its potential as a building block for constructing nitrogen heterocyclic compounds (Farouk et al., 2021).
Physical Properties Analysis
The physical properties of thieno[3,2-d]pyrimidin derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are often determined experimentally through synthesis and subsequent analytical characterization.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the presence of functional groups, define the potential biological activity and pharmacological profile of compounds like N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide. Studies on related compounds have explored their inhibitory activities against various enzymes, providing insights into their potential therapeutic uses (Gangjee et al., 2008).
科学的研究の応用
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
Research has shown that derivatives of the thieno[2,3-d]pyrimidine scaffold, similar in structure to N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, exhibit potent dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer therapies. The study by Gangjee et al. (2008) highlights the potential of these compounds as dual inhibitors, with the classical analogue demonstrating significant potency against human TS and DHFR, making it a potential candidate for cancer treatment research (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Activity
Another study focused on the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, revealing their potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This indicates the compound's relevance in synthesizing new agents for cancer treatment research (Hafez & El-Gazzar, 2017).
Pharmacological Evaluation
A study by Faheem (2018) evaluated the pharmacological potential of novel derivatives, including an assessment of toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study showcases the broad spectrum of biological activities associated with compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, indicating its utility in developing new pharmacological agents (Faheem, 2018).
Safety And Hazards
Safety information, including toxicity, side effects, and potential hazards, would require thorough evaluation. Consultation of relevant literature or safety databases is essential.
将来の方向性
Future research should focus on:
- Biological activity : Investigate its potential as a therapeutic agent.
- Structure-activity relationship (SAR) : Explore modifications to enhance efficacy.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
- Toxicology : Evaluate safety profiles.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-3-7-22-17(24)16-12(6-8-26-16)21-18(22)27-10-15(23)20-13-9-11(19)4-5-14(13)25-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRAQWSVCUBZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)
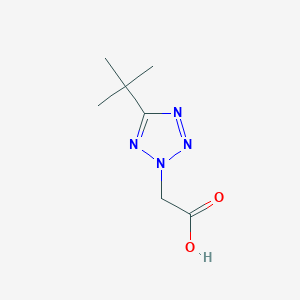
![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)
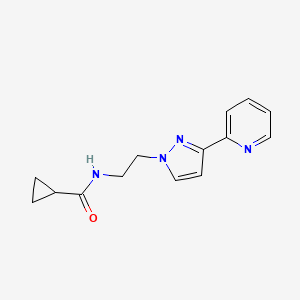
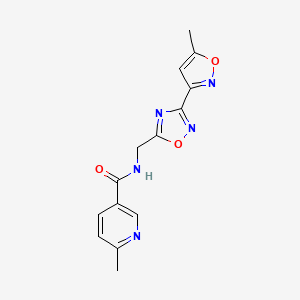
![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2487736.png)
![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)
![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)
![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)
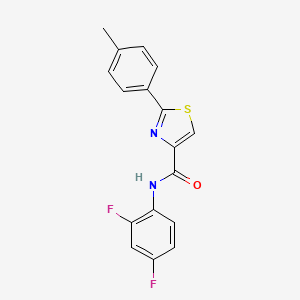
![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)
